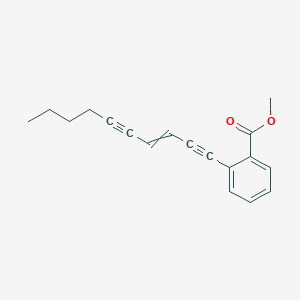
Methyl 2-(dec-3-ene-1,5-diyn-1-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(dec-3-ene-1,5-diyn-1-yl)benzoate is a chemical compound known for its unique structure, which includes a benzoate ester linked to a dec-3-ene-1,5-diyn-1-yl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(dec-3-ene-1,5-diyn-1-yl)benzoate typically involves the esterification of 2-(dec-3-ene-1,5-diyn-1-yl)benzoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid, and the mixture is refluxed to ensure complete esterification. The product is then purified through distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. Continuous flow reactors and advanced purification techniques such as chromatography may be employed to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(dec-3-ene-1,5-diyn-1-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the triple bonds in the diynyl chain to double or single bonds.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alkenes or alkanes.
Scientific Research Applications
Methyl 2-(dec-3-ene-1,5-diyn-1-yl)benzoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: The compound’s derivatives may have potential biological activities, making it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: It can be used in the production of advanced materials, such as coatings and adhesives, due to its unique chemical properties.
Mechanism of Action
The mechanism by which Methyl 2-(dec-3-ene-1,5-diyn-1-yl)benzoate exerts its effects depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions to form desired products. The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed to interact with specific enzymes or receptors in biological systems.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(dec-3-ene-1,5-diyn-1-yl)benzoate: is similar to other benzoate esters and compounds with diynyl chains, such as:
Uniqueness
What sets this compound apart is its specific ester and diynyl structure, which imparts unique reactivity and potential applications. Its ability to undergo a variety of chemical reactions makes it a versatile compound in both research and industrial settings.
Properties
CAS No. |
502898-05-7 |
|---|---|
Molecular Formula |
C18H18O2 |
Molecular Weight |
266.3 g/mol |
IUPAC Name |
methyl 2-dec-3-en-1,5-diynylbenzoate |
InChI |
InChI=1S/C18H18O2/c1-3-4-5-6-7-8-9-10-13-16-14-11-12-15-17(16)18(19)20-2/h8-9,11-12,14-15H,3-5H2,1-2H3 |
InChI Key |
IUDTYJWVNPAEHI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC#CC=CC#CC1=CC=CC=C1C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


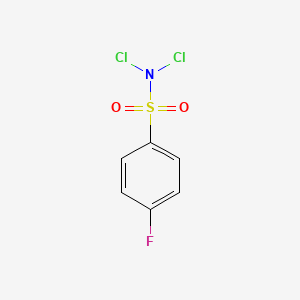
propanedinitrile](/img/structure/B12584108.png)
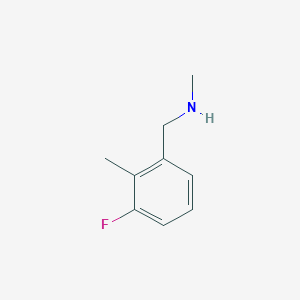
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B12584118.png)
![Phosphonic acid, [[3-(6-chloro-9H-purin-9-yl)-4-hydroxybutoxy]methyl]-](/img/structure/B12584126.png)
![2-Pyridinamine, 3-[(3,5-dimethylphenyl)methoxy]-](/img/structure/B12584150.png)
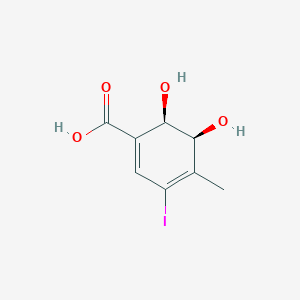
![Benzoic acid--5-{[tert-butyl(dimethyl)silyl]oxy}pentan-1-ol (1/1)](/img/structure/B12584165.png)
![N-[2-(3,4-Dichlorophenyl)ethyl]-N'-naphthalen-1-ylurea](/img/structure/B12584166.png)

![(2S)-2-[[3-(Trifluoromethyl)phenyl]methyl]piperazine](/img/structure/B12584182.png)

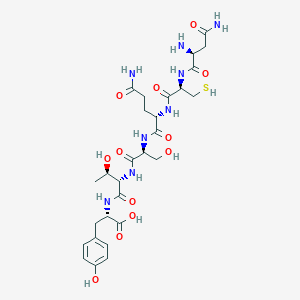
![4-[(2-Bromoprop-2-en-1-yl)oxy]-1-iodobut-1-ene](/img/structure/B12584192.png)
